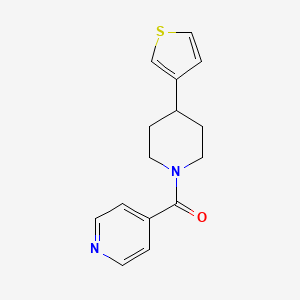

Pyridin-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antiviral Activity

The compound has been studied for its antiviral potential. Using atom-economical approaches, researchers synthesized 3-(pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs. These new compounds demonstrated promising characteristics, particularly when compared to the antiviral drug Cidofovir. Their activity against the vaccinia virus suggests potential therapeutic applications .

Fluorescent Sensing

A related compound, 1-(pyridin-4-yl)piperidin-4-one , has been explored for its luminescent properties. In a solvent-free form, it exhibits strong blue-green emission with an impressive fluorescence quantum yield of 99%. This property could be harnessed for sensitive and quantitative detection of trace pesticides, such as 2,6-dichloro-4-nitroaniline .

Antimicrobial Potential

Derivatives containing the pyridin-4-yl moiety have shown antimicrobial activity. For instance, compounds like pyridin-3-yl (2-(2,3,4,5-tetra-substituted phenyl)-1H-imidazol-1-yl) methanone exhibited good antimicrobial potential against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

Herbicidal Properties

Pyridin-4-yl-containing compounds have relevance as herbicides. Although specific studies on this exact compound are scarce, the broader class of 3-(pyridin-4-yl)-1,2,4-triazines has been investigated for herbicidal effects .

Enzyme Inhibition

Enzyme inhibitors play a crucial role in drug development. While direct studies on this compound are limited, its structural features suggest potential as an enzyme inhibitor. Further research could explore its interactions with specific enzymes .

Other Biological Activities

Historically, 3-(pyridin-4-yl)-1,2,4-triazines have exhibited diverse biological activities:

Mécanisme D'action

Target of Action

The primary target of Pyridin-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone that regulates a wide range of processes throughout the body, including metabolism and the immune response .

Mode of Action

Pyridin-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone acts by inhibiting the activity of 11 β-HSD1 . By blocking this enzyme, the compound prevents the conversion of cortisone to cortisol, thereby modulating the physiological effects mediated by this hormone .

Biochemical Pathways

The inhibition of 11 β-HSD1 affects the glucocorticoid pathway . Glucocorticoids, such as cortisol, are involved in various physiological processes, including the regulation of glucose metabolism, immune response, and inflammation. By inhibiting 11 β-HSD1, Pyridin-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone can modulate these processes .

Pharmacokinetics

These characteristics suggest that the compound may have favorable bioavailability and a suitable profile for therapeutic use .

Result of Action

The inhibition of 11 β-HSD1 by Pyridin-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone can lead to a decrease in the levels of active cortisol. This can result in the modulation of various physiological processes, including glucose metabolism, immune response, and inflammation .

Propriétés

IUPAC Name |

pyridin-4-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c18-15(13-1-6-16-7-2-13)17-8-3-12(4-9-17)14-5-10-19-11-14/h1-2,5-7,10-12H,3-4,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEXOARXSKYJLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-(2,2-dioxo-3a-phenyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2761341.png)

![2-Cyclopropyl-4-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2761347.png)

![N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2761357.png)

![1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2761358.png)